N-cyclopropyl-3,4-difluorobenzamide
Description
N-cyclopropyl-3,4-difluorobenzamide, also known as CI-1040 or PD184352 (IUPAC: 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide), is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) with an IC50 of 17 nM . Developed as an oral therapeutic agent, it entered phase 2 clinical trials for cancer treatment but was discontinued due to insufficient antitumor efficacy and low bioavailability . Pharmacokinetic studies revealed extensive oxidative metabolism, producing 14 metabolites, including the acid derivative PD-0184264 (zapnometinib), which exhibited 30-fold higher plasma concentrations than CI-1040 . This metabolite later became a focus for further development due to its improved pharmacokinetic profile .
Structurally, CI-1040 features a benzamide core substituted with cyclopropylmethoxy, chloro, iodo, and difluoro groups, which contribute to its MEK-binding affinity and selectivity . Its molecular weight is 478.7 g/mol (CAS: 212631-79-3), and it induces cell-cycle arrest in the G1 phase and apoptosis in tumor models .
Properties
IUPAC Name |
N-cyclopropyl-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSMKQZUFLSCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Analogs of N-cyclopropyl-3,4-difluorobenzamide
Metabolites and Derivatives
- Zapnometinib (PD-0184264): The primary acid metabolite of CI-1040, generated via oxidative metabolism. It demonstrated superior bioavailability in clinical studies, leading to its prioritization over CI-1040 .
- 3,4-Difluoro-N-(2-hydroxypropyl)benzamide: A structural analog with a hydroxypropyl group replacing the cyclopropylmethoxy moiety.
Functional Analogs in MEK Inhibition
- U0126: A non-benzamide MEK inhibitor (IC50 = 72 nM) with a dianilino structure. It is widely used in research but lacks clinical development due to off-target effects .
- PD98059 : A flavone-based MEK inhibitor with weaker potency (IC50 = 2–10 µM). Its mechanism involves binding to the inactive conformation of MEK, contrasting with CI-1040’s ATP-competitive inhibition .
Substituent Effects on Activity and Conformation
Evidence from ruthenium-catalyzed synthesis studies highlights the role of cyclopropyl groups in modulating molecular conformation. For example:
- 6aa/6ae vs. 7aa: Cyclopropyl-substituted isocoumarins exhibit distinct dihedral angles (C1–C2–C3–center = −99.5°/−96.8° vs.
- N-substituents : In benzamide derivatives, replacing the cyclopropyl group with bulkier substituents (e.g., naphthyl or electron-withdrawing groups) reduces reaction yields and regioselectivity in catalytic syntheses .
Pharmacokinetic and Clinical Comparisons
- CI-1040 vs. Zapnometinib’s improved bioavailability underscores the importance of metabolic stability in drug design .
- CI-1040 vs. Pesticide Analogs : While flutolanil and diflubenzuron share the benzamide scaffold, their substitutions (e.g., trifluoromethyl, chlorophenyl) confer pesticidal rather than therapeutic activity .
Research Findings and Implications
- Metabolism-Driven Design: CI-1040’s development highlights the necessity of optimizing metabolic pathways to enhance drug efficacy. Its metabolite, zapnometinib, represents a successful case of metabolite repurposing .
- Structural Insights : Conformational studies of cyclopropyl-substituted analogs provide a framework for rational drug design, particularly in balancing steric effects and electronic conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
